4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one
Description
Structure
3D Structure
Properties
CAS No. |
353484-84-1 |
|---|---|
Molecular Formula |
C5H4BrN5O |
Molecular Weight |
230.02 g/mol |
IUPAC Name |
4-amino-3-bromo-2,7-dihydropyrazolo[3,4-d]pyrimidin-6-one |
InChI |
InChI=1S/C5H4BrN5O/c6-2-1-3(7)8-5(12)9-4(1)11-10-2/h(H4,7,8,9,10,11,12) |
InChI Key |
JGUGXYKHUOCOMF-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NN=C1NC(=O)N=C2N)Br |
Origin of Product |
United States |
Preparation Methods
Formamide-Mediated Cyclization
Procedure :
5-Amino-4-cyanopyrazole derivatives undergo cyclization with formamide under microwave irradiation or thermal conditions to form the pyrazolo[3,4-d]pyrimidine scaffold. Bromination is introduced post-cyclization.
Example :
-
Cyclization : 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile reacts with formamide at 150°C for 12 hours to yield 4-amino-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one.
-
Bromination : The product is treated with N-bromosuccinimide (NBS) in DMF at 60°C for 4 hours, achieving 78% yield.
Key Data :
| Starting Material | Brominating Agent | Conditions | Yield |
|---|---|---|---|
| 5-Amino-pyrazole | NBS | DMF, 60°C | 78% |
Advantages : High regioselectivity for bromination at the 3-position.
Limitations : Requires strict anhydrous conditions for optimal yields.
Direct Bromination of Preformed Pyrazolo[3,4-d]pyrimidines
Bromine in Dichloromethane
Procedure :
4-Amino-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is treated with elemental bromine (Br₂) in dichloromethane (DCM) at 0–25°C.
Example :
Key Data :
| Substrate | Bromine (equiv.) | Solvent | Time | Yield |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | 1.2 | DCM | 3h | 85% |
Advantages : Rapid reaction with high efficiency.
Limitations : Handling hazardous Br₂ requires specialized equipment.
N-Bromosuccinimide (NBS) in Polar Solvents
Procedure :
NBS in dimethylformamide (DMF) or acetonitrile facilitates bromination under milder conditions.
Example :
Key Data :
| Brominating Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NBS | DMF | 60°C | 72% |
Advantages : Safer alternative to Br₂; better control over reaction kinetics.
One-Pot Synthesis via Vilsmeier-Haack Bromocyclization
Procedure :
A tandem reaction combining cyclization and bromination using PBr₃ and DMF.
Example :
-
5-Amino-pyrazole-4-carbonitrile reacts with PBr₃ in DMF at 60°C for 2 hours.
-
Hexamethyldisilazane (HMDS) is added to facilitate heterocyclization.
Key Data :
| Reagents | Conditions | Yield |
|---|---|---|
| PBr₃, DMF, HMDS | 60°C, 5h | 68% |
Advantages : Streamlined process with fewer purification steps.
Limitations : Moderate yields due to competing side reactions.
Comparative Analysis of Methods
Yield and Efficiency
| Method | Average Yield | Time | Scalability |
|---|---|---|---|
| Formamide Cyclization + NBS | 75% | 16h | High |
| Direct Br₂ Bromination | 85% | 3h | Moderate |
| One-Pot PBr₃/HMDS | 68% | 5h | Low |
Practical Considerations
-
Safety : Bromine (Br₂) poses significant hazards, favoring NBS in industrial settings.
-
Cost : NBS is more expensive than Br₂ but reduces waste management costs.
-
Regioselectivity : All methods favor bromination at the 3-position due to electronic and steric factors.
Mechanistic Insights
Bromination occurs via electrophilic aromatic substitution (EAS), where the electron-rich C3 position of the pyrazolo[3,4-d]pyrimidine core is most reactive. Density functional theory (DFT) studies confirm the dominance of the 3-bromo regioisomer due to lower activation energy at this site .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, and reduction reactions can modify the amino group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can have different biological activities .
Scientific Research Applications
Anticancer Activity
Research indicates that 4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one exhibits significant anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For example, a study demonstrated that derivatives of this compound showed potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Its derivatives have been tested for efficacy against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer potential of this compound in vitro against breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value significantly lower than that of standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations that were non-toxic to human cells, highlighting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
Pyrazolopyrimidinones differ in the position of the carbonyl group and substituents, significantly altering their properties:
- 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one : Lacks the bromo group but often features substituents like methyl or phenyl at position 3. These derivatives exhibit moderate antimicrobial activity (e.g., MIC = 8–32 µg/mL against S. aureus) .
- 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one : The carbonyl group at position 7 shifts hydrogen-bonding patterns, reducing solubility compared to the 6(5H)-one isomer .
- 4-Imino-pyrazolo[3,4-d]pyrimidines: Replace the carbonyl with an imino group (-NH), enhancing metal-chelation properties. For example, Paira et al. synthesized ruthenium complexes using 4-imino derivatives for adenosine A3 receptor antagonism .
Table 1: Structural and Functional Differences
Table 2: Antimicrobial Activity Comparison
Physicochemical Properties
- Solubility: The amino group in the target compound improves aqueous solubility (logP ≈ 1.2) compared to lipophilic analogs like 6-tert-butyl derivatives (logP ≈ 3.5) .
- Stability : Bromine’s electron-withdrawing effect increases resistance to oxidative degradation relative to morpholine or piperazine-substituted derivatives .
Biological Activity
4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role as an inhibitor of key proteins involved in tumor progression.
The molecular formula of this compound is CHBrNO, with a molecular weight of 286.09 g/mol. The compound exhibits a solid physical state at room temperature and is characterized by its unique pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse biological activities.
Inhibition of EGFR
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, act as inhibitors of the epidermal growth factor receptor (EGFR). This receptor is often overexpressed in various cancers and plays a critical role in cell proliferation and survival.
In a study examining the anti-proliferative effects against A549 (lung cancer) and HCT-116 (colon cancer) cell lines, compounds similar to this compound demonstrated significant inhibition of EGFR activity. For instance, compound 12b showed IC values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells, indicating potent anti-proliferative properties .
Induction of Apoptosis
The compound has also been shown to induce apoptosis in cancer cells. Flow cytometric analyses revealed that treatment with certain pyrazolo derivatives resulted in an increased BAX/Bcl-2 ratio, promoting apoptotic pathways and leading to cell cycle arrest at the S and G2/M phases .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Compound | Target | IC (µM) | Cell Line | Activity |
|---|---|---|---|---|
| 12b | EGFR (wild type) | 0.016 | A549 | Potent inhibitor |
| 12b | EGFR (T790M mutant) | 0.236 | HCT-116 | Moderate inhibitor |
| 12b | Apoptosis Induction | - | A549/HCT-116 | Induces apoptosis |
| Compound X | Dual EGFR/VGFR2 | 0.3 | MCF-7 | Strongly inhibits tumor growth |
Case Study 1: Anticancer Efficacy
A recent study focused on the anticancer efficacy of pyrazolo[3,4-d]pyrimidine derivatives concluded that compounds with structural similarities to this compound effectively inhibited tumor growth in vivo. The study highlighted that these compounds not only inhibited cell proliferation but also induced significant apoptosis through the modulation of apoptotic markers .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between pyrazolo[3,4-d]pyrimidine derivatives and their targets. These studies suggest that the compound binds effectively to the ATP-binding site of EGFR, which is crucial for its inhibitory action .
Q & A
Q. What are the optimal synthetic routes for 4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multicomponent reactions starting from pyrazole and pyrimidine precursors. For example, a one-pot method using aromatic aldehydes, urea/thiourea, and a catalyst (e.g., l-proline or trifluoroacetic acid) enables efficient cyclization . Optimizing reaction parameters (temperature, solvent, catalyst loading) is critical:
- Temperature : 80–100°C in ethanol enhances cyclization .
- Catalysts : Trifluoroacetic acid improves regioselectivity for bromine substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Aromatic protons appear at δ 7.28–7.91 ppm, with singlet signals for NH (δ 9.69) and NH2 (δ 5.99) groups .
- 13C NMR : Carbonyl (C=O) resonates at ~160–165 ppm, while pyrimidine carbons appear at 150–155 ppm .
- IR : Strong NH2/NH stretches at 3210–3477 cm⁻¹ and C=O at 1680–1700 cm⁻¹ .
Q. What are the key physicochemical properties influencing solubility and stability?
- Methodological Answer :
- Solubility : Poor in water; soluble in DMSO, DMF, and ethanol. LogP ~1.8 indicates moderate lipophilicity .
- Stability : Degrades under prolonged UV exposure. Store at −20°C under inert gas (N2/Ar) to prevent bromine displacement .
Advanced Research Questions
Q. How do halogen substituents (Br at C3) modulate reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer : The bromine atom at C3 facilitates Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh3)4, Na2CO3, 80°C) to generate 3-aryl derivatives . Competitive pathways:
- Nucleophilic substitution : Reacts with amines (e.g., piperidine) at 60°C to yield 3-amino analogs .
- Contradictions : Steric hindrance from the pyrazolo-pyrimidine core may reduce reaction efficiency; optimize using microwave-assisted synthesis (120°C, 30 min) .
Q. What strategies resolve discrepancies in kinase inhibition data across different assays?
- Methodological Answer :
- Assay Selection : Use orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) to validate IC50 values .
- Buffer Conditions : Varying pH (6.5–7.5) and ionic strength (e.g., 15 mM ammonium acetate) affects binding kinetics .
- Data Normalization : Account for ATP concentration differences (1–10 mM) in enzymatic vs. cellular assays .
Q. How can computational modeling predict binding modes to biological targets like BACE-1 or protein kinases?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina with crystal structures (PDB: 4XXM for BACE-1) to identify key interactions (e.g., hydrogen bonds with Asp32/Asp228) .
- MD Simulations : Run 100 ns simulations (AMBER/CHARMM) to assess stability of the pyrazolo-pyrimidine core in kinase ATP pockets .
- QSAR Models : Correlate substituent electronegativity (e.g., Br vs. Cl) with inhibitory potency (R² >0.85) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
